molecular formula C24H23FN2O4S B12635088 C24H23FN2O4S

C24H23FN2O4S

Katalognummer: B12635088
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: LEKZAAYDEQSIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C24H23FN2O4S is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a screening compound in drug discovery and other scientific research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C24H23FN2O4S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups such as fluorine, nitrogen, and sulfur. Common reagents used in these reactions include fluorinating agents, amines, and sulfonyl chlorides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

C24H23FN2O4S: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

C24H23FN2O4S: has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of C24H23FN2O4S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

C24H23FN2O4S: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C24H23FN2O4S

Molekulargewicht

454.5 g/mol

IUPAC-Name

4-fluoro-N-[[4-(2-phenylmorpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C24H23FN2O4S/c25-21-10-12-22(13-11-21)32(29,30)26-16-18-6-8-20(9-7-18)24(28)27-14-15-31-23(17-27)19-4-2-1-3-5-19/h1-13,23,26H,14-17H2

InChI-Schlüssel

LEKZAAYDEQSIPX-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.